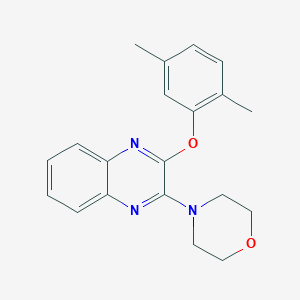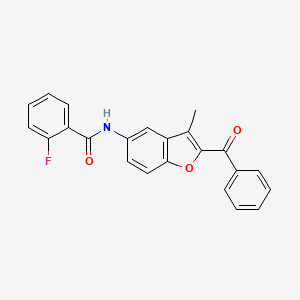
2-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)quinoxaline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core substituted with a 2,5-dimethylphenoxy group and a morpholin-4-yl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the 2,5-Dimethylphenoxy Group: This step involves the nucleophilic aromatic substitution reaction where the quinoxaline core is reacted with 2,5-dimethylphenol in the presence of a base like potassium carbonate.
Attachment of the Morpholin-4-yl Group: The final step includes the reaction of the intermediate product with morpholine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or morpholinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-(2,5-Dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide
Comparison
Compared to similar compounds, 2-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)quinoxaline stands out due to its quinoxaline core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and potentially more effective in certain biological applications.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[3-(2,5-dimethylphenoxy)quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C20H21N3O2/c1-14-7-8-15(2)18(13-14)25-20-19(23-9-11-24-12-10-23)21-16-5-3-4-6-17(16)22-20/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
JBWIDFGFMHXFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B11274127.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide](/img/structure/B11274136.png)
![N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11274149.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide](/img/structure/B11274151.png)
![ethyl [5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B11274155.png)

![2-Methoxyethyl 7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11274158.png)
![N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274169.png)
![N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11274177.png)
![2-(2-oxo-2-{[4-(2-phenylethoxy)phenyl]amino}ethoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11274181.png)
![4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B11274185.png)
![N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11274205.png)
![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11274213.png)

